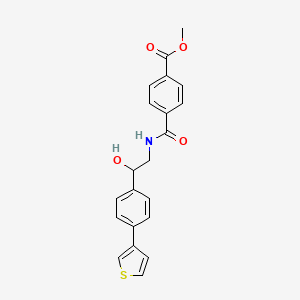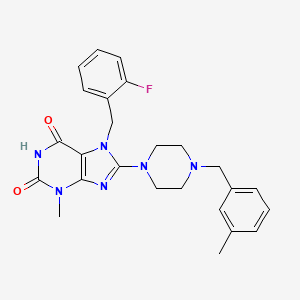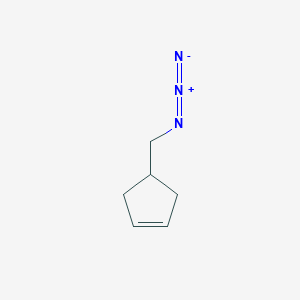
Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . The thiophene ring, due to its conjugated system and electronic properties, is often used in the backbone of organic semiconductor molecules. These materials are essential for creating flexible, lightweight, and cost-effective electronic devices .
Organic Light-Emitting Diodes (OLEDs)
In the field of display technology, thiophene-based compounds have been utilized in the fabrication of OLEDs . Their ability to transport electrons and holes makes them suitable for the emissive layer in OLEDs, contributing to the production of high-quality displays with improved brightness and efficiency .
Corrosion Inhibitors
Industrial chemistry benefits from thiophene derivatives as corrosion inhibitors . These compounds can form a protective layer on metals, preventing oxidation and degradation, which is crucial for extending the lifespan of metal components in various environments .
Pharmacological Properties
Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate and its analogs exhibit a range of pharmacological properties . They have been studied for their potential anti-inflammatory, antimicrobial, and anticancer activities, making them valuable in drug discovery and medicinal chemistry .
Anti-Inflammatory Drugs
Specifically, thiophene derivatives like suprofen, which contain a 2-substituted thiophene framework, are known as nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds are used to reduce inflammation and alleviate pain in various conditions .
Dental Anesthetics
Thiophene derivatives are also used in dental medicine. For instance, articaine, a 2,3,4-trisubstituent thiophene, serves as a voltage-gated sodium channel blocker and is employed as a dental anesthetic in Europe, highlighting its importance in clinical settings .
Antimicrobial Agents
The antimicrobial properties of thiophene derivatives make them candidates for developing new antimicrobial agents . Research into these compounds could lead to the creation of novel treatments for bacterial and fungal infections .
Material Science
Lastly, in material science , thiophene-based molecules contribute to the advancement of new materials with unique properties, such as increased durability or enhanced electrical conductivity. This has implications for a wide range of applications, from coatings to advanced composite materials .
Wirkmechanismus
Target of Action
Thiophene-based analogs, a key structural component of this compound, have been studied extensively and are known to interact with a variety of biological targets . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
The thiophene moiety in the compound is known to interact with biological targets through various mechanisms . For instance, some thiophene-based drugs act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene-based compounds are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-26-21(25)17-8-6-16(7-9-17)20(24)22-12-19(23)15-4-2-14(3-5-15)18-10-11-27-13-18/h2-11,13,19,23H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYILAUBCQOBZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2898978.png)
![1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2898979.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2898982.png)


![8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2898985.png)

![8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2898991.png)



![2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2898996.png)
